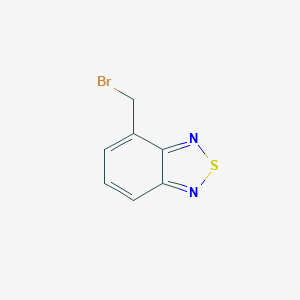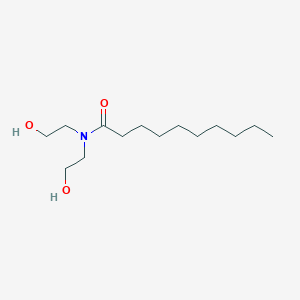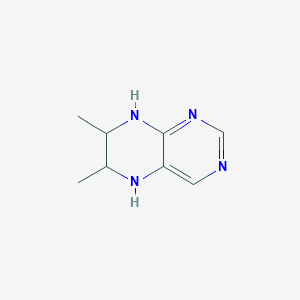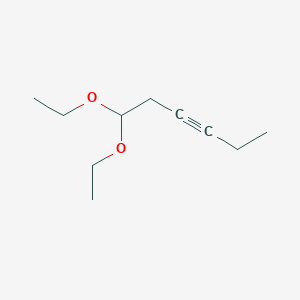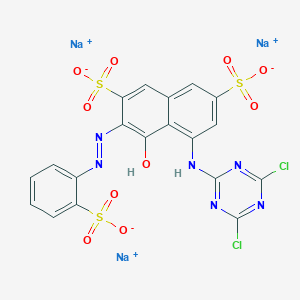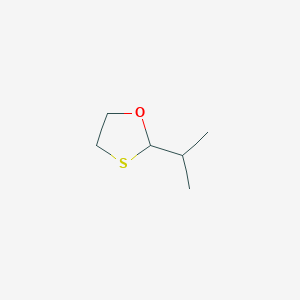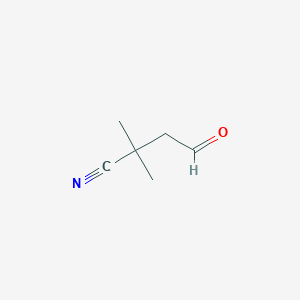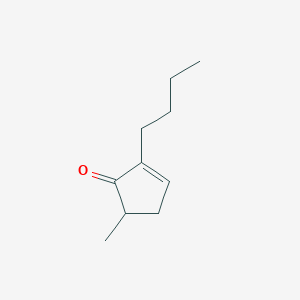
2-Butyl-5-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5-methylcyclopent-2-en-1-one (BMCP) is a cyclic ketone that is widely used in the fragrance and flavor industry. It is also known as Musk T and has a musky odor. BMCP is synthesized by the reaction of 2-methylcyclopentanone with n-butyl lithium and then treated with acetic anhydride.
Mecanismo De Acción
The mechanism of action of BMCP is not well understood. It is believed to interact with olfactory receptors in the nose, which are responsible for detecting odors. BMCP has a musky odor and is used as a fragrance ingredient in many products.
Efectos Bioquímicos Y Fisiológicos
BMCP has not been extensively studied for its biochemical and physiological effects. However, it is known to have a musky odor and is used as a fragrance ingredient in many products. It is not known to have any significant toxicological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMCP has several advantages as a fragrance ingredient. It has a musky odor, which is pleasant to many people. It is also relatively stable and does not degrade easily. However, BMCP has some limitations as a fragrance ingredient. It is not very soluble in water, which can make it difficult to incorporate into some products. It is also relatively expensive compared to other fragrance ingredients.
Direcciones Futuras
There are several future directions for research on BMCP. One area of research could focus on the development of new synthesis methods for BMCP that are more efficient and cost-effective. Another area of research could focus on the use of BMCP as an insect repellent. BMCP has been shown to have some insect repellent properties, and further research could lead to the development of new insect repellent products. Finally, research could focus on the potential health effects of BMCP. While BMCP is not known to have any significant toxicological effects, further research could provide more information on its safety.
Métodos De Síntesis
The synthesis of BMCP involves the reaction of 2-methylcyclopentanone with n-butyl lithium to form an intermediate, which is then treated with acetic anhydride. The reaction is carried out under an inert atmosphere with careful control of temperature and reaction time. The yield of BMCP can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
BMCP has been extensively studied for its use in the fragrance and flavor industry. It is used as a fragrance ingredient in perfumes, soaps, detergents, and other personal care products. BMCP has also been studied for its potential use as an insect repellent.
Propiedades
Número CAS |
15263-86-2 |
|---|---|
Nombre del producto |
2-Butyl-5-methylcyclopent-2-en-1-one |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-butyl-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
PUNCRTDTFWXUBN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CCC(C1=O)C |
SMILES canónico |
CCCCC1=CCC(C1=O)C |
Otros números CAS |
15263-86-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



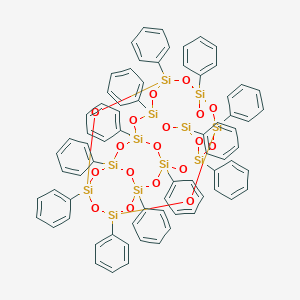
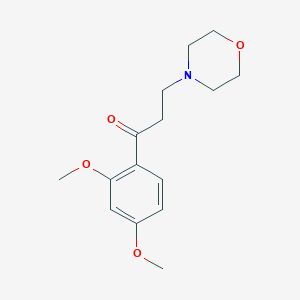
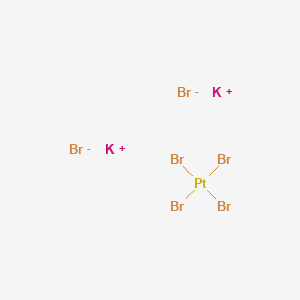
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
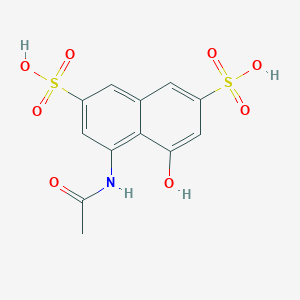
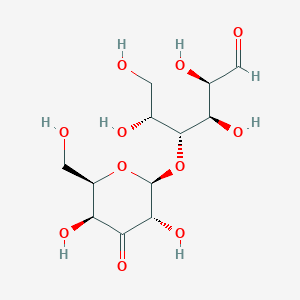
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
